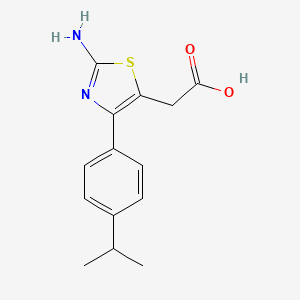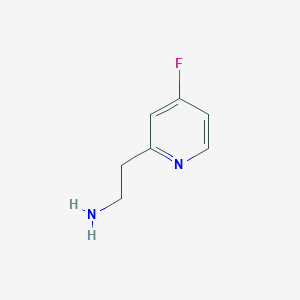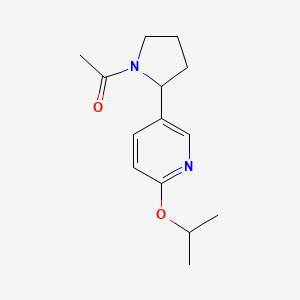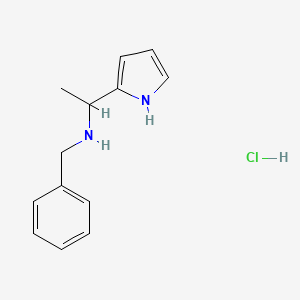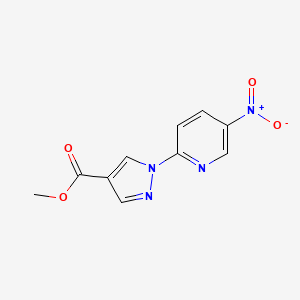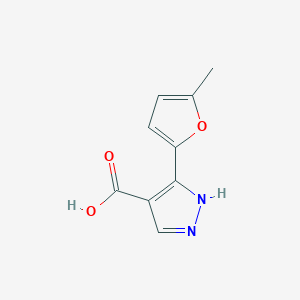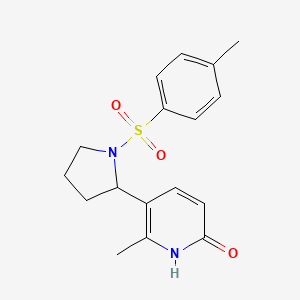
6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol is an organic compound with the molecular formula C17H20N2O3S It is a derivative of pyridine, featuring a tosylpyrrolidine group attached to the pyridine ring
准备方法
合成路线和反应条件
6-甲基-5-(1-甲苯磺酰基吡咯烷-2-基)吡啶-2-醇的合成通常涉及以下步骤:
吡咯烷环的形成: 吡咯烷环是通过涉及适当起始材料(如胺和醛)的环化反应合成的。
甲苯磺酰化: 然后在碱(如吡啶)的存在下,使用甲苯磺酰氯对吡咯烷环进行甲苯磺酰化,以形成甲苯磺酰基吡咯烷中间体。
与吡啶的连接: 然后在合适的反应条件下,将甲苯磺酰基吡咯烷中间体与吡啶衍生物偶联,形成最终产物。
工业生产方法
该化合物的工业生产方法可能涉及使用自动化反应器和优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括通过重结晶或色谱进行纯化的步骤。
化学反应分析
反应类型
6-甲基-5-(1-甲苯磺酰基吡咯烷-2-基)吡啶-2-醇会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行。
取代: 该化合物可以发生亲核取代反应,其中甲苯磺酰基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱的存在下,胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成相应的酮或羧酸,而取代反应可能生成各种取代的吡啶衍生物。
科学研究应用
6-甲基-5-(1-甲苯磺酰基吡咯烷-2-基)吡啶-2-醇在科学研究中有几个应用:
化学: 它用作合成更复杂有机分子的构建块。
生物学: 研究了该化合物潜在的生物活性,包括抗菌和抗炎特性。
医学: 研究正在进行,以探索其作为各种疾病的治疗剂的潜力。
工业: 它用于开发用于工业过程的新材料和催化剂。
作用机制
6-甲基-5-(1-甲苯磺酰基吡咯烷-2-基)吡啶-2-醇的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合起作用,从而调节它们的活性。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
6-甲基-5-(1-甲苯磺酰基吡咯烷-2-基)吡啶-2-胺: 一种类似的化合物,具有胺基而不是羟基。
6-甲基-5-(1-甲苯磺酰基吡咯烷-2-基)吡啶-2-酮: 该化合物的酮衍生物。
独特性
6-甲基-5-(1-甲苯磺酰基吡咯烷-2-基)吡啶-2-醇因其官能团的特定组合而独一无二,这赋予了其独特的化学和生物学特性。它的甲苯磺酰基吡咯烷基团和羟基使其成为在研究和工业中具有多种应用的多功能化合物。
属性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
6-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-7-14(8-6-12)23(21,22)19-11-3-4-16(19)15-9-10-17(20)18-13(15)2/h5-10,16H,3-4,11H2,1-2H3,(H,18,20) |
InChI 键 |
AARKFWPMJFBIHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(NC(=O)C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





